molecular formula C29H57O12P B14166693 [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate CAS No. 112830-71-4

[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate

Cat. No.: B14166693
CAS No.: 112830-71-4
M. Wt: 628.7 g/mol
InChI Key: HQYCNBKCRONYHE-KCJHRSERSA-N
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Description

[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a phosphoryl group, and an acetate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of hydroxyl groups through hydroxylation reactions. The phosphoryl group is then added using phosphorylation reagents under controlled conditions. Finally, the acetate group is introduced via esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds.

Scientific Research Applications

[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate: has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] phosphate
  • [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] sulfate

Uniqueness: : The acetate group in [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate provides unique chemical properties, such as increased solubility and reactivity, compared to its phosphate and sulfate analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

112830-71-4

Molecular Formula

C29H57O12P

Molecular Weight

628.7 g/mol

IUPAC Name

[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate

InChI

InChI=1S/C29H57O12P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-38-20-23(40-22(2)30)21-39-42(36,37)41-29-27(34)25(32)24(31)26(33)28(29)35/h23-29,31-35H,3-21H2,1-2H3,(H,36,37)/t23?,24?,25-,26+,27-,28-,29?/m0/s1

InChI Key

HQYCNBKCRONYHE-KCJHRSERSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)C

Origin of Product

United States

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